

# Technical Support Center: Managing Org 25935-Induced Visual Disturbances

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## Compound of Interest

Compound Name: Org 25935

Cat. No.: B1677470

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This technical support center provides guidance for researchers, scientists, and drug development professionals on managing visual disturbances associated with the glycine transporter-1 (GlyT-1) inhibitor, **Org 25935**, in clinical studies.

## Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for **Org 25935**-induced visual disturbances?

A1: **Org 25935** is a selective inhibitor of the glycine transporter-1 (GlyT-1). In the central nervous system, this action increases the extracellular concentration of glycine, which then acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, enhancing glutamatergic neurotransmission. GlyT-1 is also present in the retina, where it helps regulate glycine levels. By inhibiting GlyT-1 in the retina, **Org 25935** likely increases extracellular glycine concentrations, leading to altered signaling in retinal neurons, such as amacrine and ganglion cells, which could manifest as transient visual disturbances.

Q2: What specific visual disturbances have been reported in clinical trials of **Org 25935**?

A2: Clinical trials of **Org 25935** for alcohol dependence and as an adjunctive treatment for schizophrenia have reported "transient visual events" and "reversible visual adverse effects".<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> While specific details on the nature of these events are limited in published literature, one report mentioned "disturbing visual" events at doses higher than those typically used in the trials.<sup>[2]</sup> Given the mechanism of action, these events could potentially include blurred vision, difficulty focusing, changes in light perception, or other transient alterations in visual acuity.

Q3: Are the visual disturbances associated with **Org 25935** permanent?

A3: The visual adverse effects reported in clinical trials have been described as "transient" and "reversible".<sup>[1][2][3]</sup> This suggests that the effects resolve upon discontinuation of the drug or a reduction in dosage. However, any visual disturbance reported during a clinical trial should be thoroughly investigated to rule out other causes and to ensure patient safety.

Q4: What should be done if a study participant reports a visual disturbance?

A4: If a participant reports a visual disturbance, a systematic approach should be followed. This includes immediate notification of the principal investigator and medical monitor, a detailed characterization of the symptoms, and a prompt referral to an ophthalmologist for a comprehensive eye examination. The decision to continue, modify the dose of, or discontinue the study drug should be made based on the severity of the symptoms and the ophthalmologist's findings.

## Troubleshooting Guide for Visual Disturbances

This guide provides a step-by-step approach for clinical trial sites to manage reports of visual adverse events.

Step	Action	Rationale
1. Initial Report & Symptom Characterization	<ul style="list-style-type: none"><li>- Document the participant's report in detail, including the nature, onset, duration, and severity of the visual disturbance.</li><li>- Use a standardized questionnaire to capture specific symptoms (e.g., blurred vision, double vision, light sensitivity, color vision changes, visual field loss).</li></ul>	To accurately understand and document the adverse event for regulatory reporting and to guide further investigation.
2. Immediate Assessment	<ul style="list-style-type: none"><li>- Perform a basic visual acuity test (e.g., Snellen chart).</li><li>- Notify the Principal Investigator and the study's medical monitor immediately.</li></ul>	To get a quick baseline of the potential impact on vision and to ensure timely medical oversight.
3. Ophthalmologic Consultation	<ul style="list-style-type: none"><li>- Schedule an urgent referral to an ophthalmologist for a comprehensive examination.</li><li>- Provide the ophthalmologist with the study protocol and information about Org 25935.</li></ul>	A specialist's examination is crucial to identify the underlying cause and to rule out other potential ocular pathologies.
4. Dose & Treatment Modification	<ul style="list-style-type: none"><li>- Based on the severity of the symptoms and the ophthalmologist's assessment, the medical monitor and investigator will decide on the appropriate course of action, which may include:</li><li>- Continuing the current dose with close monitoring.</li><li>- Reducing the dose.</li><li>- Temporarily or permanently discontinuing the study drug.</li></ul>	To ensure the participant's safety while maintaining the integrity of the clinical trial where possible.

5. Follow-up & Reporting	- Schedule follow-up ophthalmologic examinations to monitor the resolution of the visual disturbance.	To ensure the long-term well-being of the participant and to comply with regulatory requirements for drug safety reporting.
	- Report the adverse event to the relevant regulatory authorities and the institutional review board (IRB) or ethics committee (EC) according to the study protocol and applicable regulations.	

## Potential Visual Disturbances with GlyT-1 Inhibitors

While specific data for **Org 25935** is limited, the following table outlines potential visual disturbances that could arise from altered retinal neurotransmission, along with their descriptions.

Potential Visual Disturbance	Description
Blurred Vision	Lack of sharpness of vision resulting in the inability to see fine detail.
Photophobia	Increased sensitivity and aversion to light.
Diplopia (Double Vision)	Seeing two images of a single object.
Chromatopsia (Altered Color Vision)	Objects appear to be tinged with a particular color.
Metamorphopsia (Distorted Vision)	Straight lines appear wavy or distorted.
Delayed Visual Adaptation	Slower than normal adjustment of the eyes to changes in light levels (e.g., going from a bright to a dark room).

## Experimental Protocols

### Protocol 1: Baseline and Follow-up Ophthalmic Examination

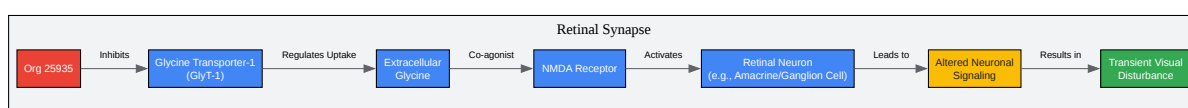
- Objective: To establish a baseline of ophthalmic health before initiation of **Org 25935** and to monitor for any changes during the study.
- Methodology:
  - Best-Corrected Visual Acuity (BCVA): Assess using a Snellen or ETDRS chart at a standardized distance.
  - Slit-Lamp Examination: Microscopic examination of the anterior segment of the eye (cornea, iris, lens).
  - Dilated Fundus Examination: Examination of the posterior segment of the eye (retina and optic nerve) after pupillary dilation.
  - Intraocular Pressure (IOP) Measurement: Tonometry to measure the pressure inside the eyes.
  - Color Vision Testing: Use of Ishihara plates or a similar standardized test to screen for color vision deficiencies.
  - Visual Field Testing: Perimetry (e.g., Humphrey Visual Field Analyzer) to map the full extent of a participant's peripheral and central vision.

#### Protocol 2: Assessment of a Reported Visual Disturbance

- Objective: To systematically and thoroughly evaluate a participant who reports a visual adverse event during the clinical trial.
- Methodology:
  - Administer a structured adverse event questionnaire to characterize the visual symptoms.
  - Repeat the full baseline ophthalmic examination (Protocol 1).
  - Consider additional specialized testing based on the nature of the reported symptoms and the initial findings, such as:

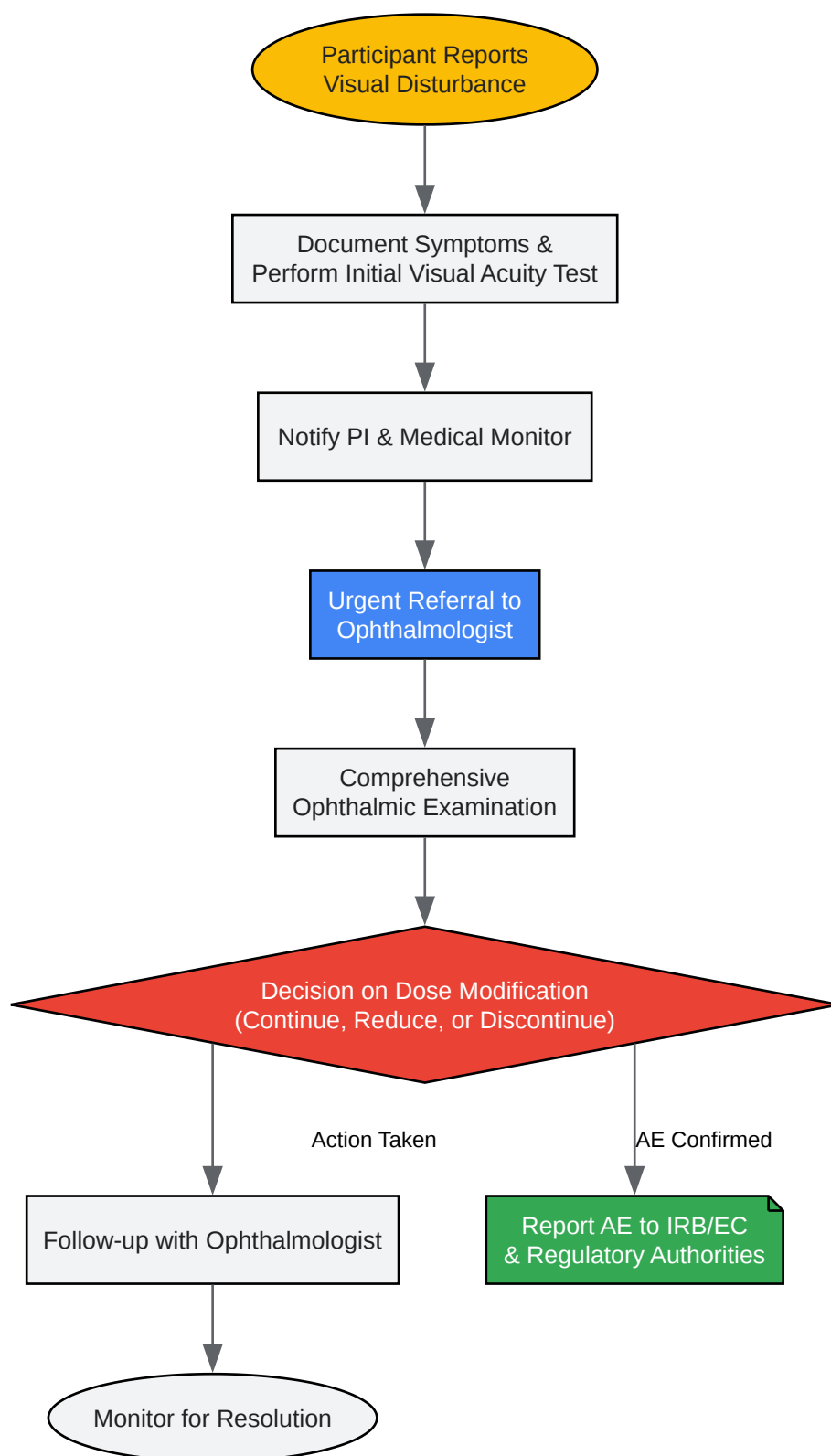
- Optical Coherence Tomography (OCT): To obtain high-resolution cross-sectional images of the retina.
- Fluorescein Angiography: To visualize retinal blood flow and detect abnormalities.
- Electroretinography (ERG): To measure the electrical response of the light-sensitive cells in the retina.

## Visualizations



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Caption: Proposed signaling pathway for **Org 25935**-induced visual disturbances.



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Caption: Workflow for managing visual adverse events in a clinical trial.

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## References

- 1. The selective glycine uptake inhibitor org 25935 as an adjunctive treatment to atypical antipsychotics in predominant persistent negative symptoms of schizophrenia: results from the GIANT trial - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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